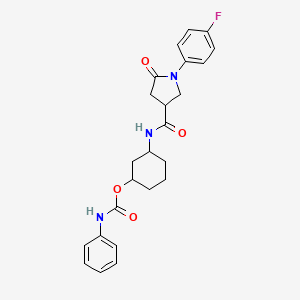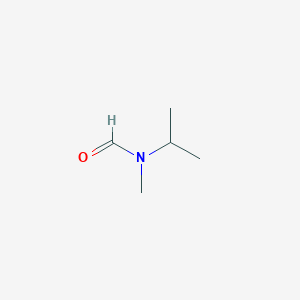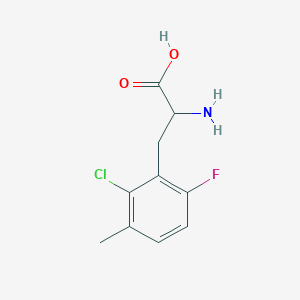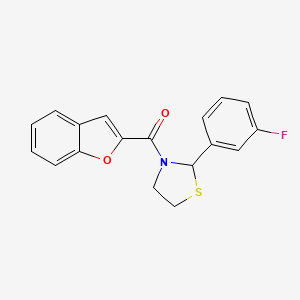
3-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamido)cyclohexyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as line-angle, condensed, or skeletal formulas .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually described in terms of the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as NMR, IR, and MS. These techniques provide information about the connectivity of atoms in the molecule, the types of bonds, and the functional groups present .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as its melting point, boiling point, solubility, stability, and reactivity are determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Compounds structurally related to cyclohexyl phenylcarbamates have been explored for their therapeutic potential in treating various diseases. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrate potent Met kinase inhibition, showing promise in cancer therapy by inducing tumor stasis in Met-dependent gastric carcinoma models (Schroeder et al., 2009). This suggests the potential utility of related structures in oncology.
Polymer Science
Research into aromatic polyamides containing cyclohexane structures has yielded materials with high thermal stability and solubility in polar aprotic solvents, making them suitable for creating transparent, flexible films (Hsiao et al., 1999). These properties indicate the potential for related compounds to be used in high-performance materials and coatings.
Sensor Technology
A heteroatom-containing organic fluorophore exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, functioning as a fluorescent pH sensor. This demonstrates reversible switching between emission states in response to protonation and deprotonation, suggesting applications in environmental sensing and diagnostics (Yang et al., 2013).
Pharmacology
The pharmacological exploration of cyclohexyl phenylcarbamates and related structures includes studies on their interaction with biological targets. For instance, 18F-labeled compounds have been assessed for their potential in imaging serotonin 1A receptors, offering insights into the neuropharmacological applications of similar compounds (Choi et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4/c25-17-9-11-20(12-10-17)28-15-16(13-22(28)29)23(30)26-19-7-4-8-21(14-19)32-24(31)27-18-5-2-1-3-6-18/h1-3,5-6,9-12,16,19,21H,4,7-8,13-15H2,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHCNQKSLKIMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamido)cyclohexyl phenylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650675.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine](/img/structure/B2650676.png)
![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)
![methyl 3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2650679.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2650681.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one](/img/structure/B2650683.png)



![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B2650693.png)
![(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2650694.png)

![(3R)-3-Hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/no-structure.png)